Yuccoside B
Description
Yuccoside B is a steroidal saponin primarily isolated from Yucca filamentosa, a perennial plant native to North America and naturalized in Europe . Structurally, it belongs to the furostane or spirostane class of steroids, characterized by a 27-carbon skeleton with oxygenated functional groups and glycosidic attachments.
Properties
CAS No. |
41679-10-1 |
|---|---|
Molecular Formula |
C39H64O13 |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(4S,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18?,19-,20?,21?,22?,23?,24?,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,35+,36-,37-,38-,39?/m0/s1 |
InChI Key |
GUSVHVVOABZHAH-UQQKPTLXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4C3CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O)C)C)OC18CCC(CO8)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Yuccoside B can be isolated from the methanolic extract of Yucca filamentosa roots. The extraction process involves several steps, including solvent extraction, purification, and crystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Yucca plants. The process includes harvesting the roots, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction, usually with methanol, followed by purification using chromatographic methods. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Yuccoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Scientific Research Applications
Yuccoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure and reactivity of steroidal saponins.
Biology: Investigated for its potential anti-inflammatory, antifungal, and antibacterial properties.
Industry: Utilized as a surfactant additive in beverages, animal feed, cosmetics, and agricultural products.
Mechanism of Action
The mechanism of action of Yuccoside B involves its interaction with various molecular targets and pathways. It is known to inhibit the nuclear transcription factor NF-kappaB, which plays a crucial role in the inflammatory response. By inhibiting this pathway, this compound can reduce the production of inflammatory mediators like nitric oxide and cytokines . Additionally, its antioxidant properties help in scavenging free radicals, further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Yuccoside B is part of a structurally diverse group of steroidal saponins. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Structural Differences
Backbone Variations: Furostane vs. Spirostane: this compound and Protoyuccoside C retain an open-chain furostane structure with a 26-O-β-D-glucopyranosyl group, whereas Yuccoside E and Schidigera-saponins adopt a closed spirostane system, enhancing their stability and bioactivity . Sugar Moieties: Schidigera-saponins (e.g., D1, D5) feature distinct glycosylation patterns (e.g., S2D, S3D), contributing to their cytotoxicity and antifungal potency compared to this compound .
Biological Activity: Antifungal Properties: Schidigera-saponins exhibit broad-spectrum antifungal activity (MIC 3.13–100 μM), while this compound’s role is inferred from its structural similarity to Yuccoside C, which is downregulated under cold stress in Camellia species . Cytotoxicity: Schidigera-saponins show significant cytotoxicity against SW620 colon cancer cells, whereas Yuccoside E’s bioactivity is linked to central nervous system effects (e.g., hypnotic properties) .
Ecological Roles :
- This compound and related compounds in Yucca filamentosa may contribute to drought and frost resistance, as seen in metabolites like UDP-glucose and fructose 6-phosphate in cold-stressed Camellia species . In contrast, Schidigera-saponins in Yucca schidigera are linked to defense against herbivores and pathogens .
Research Findings and Analytical Methods
- Isolation Techniques : this compound and analogs are typically isolated via solvent extraction (e.g., 70% acetonitrile), followed by purification using Sephadex LH-20 chromatography and preparative HPLC .
- Metabolomic Profiling : Cold stress studies in Camellia species revealed that Yuccoside C (structurally akin to this compound) is downregulated under freezing stress, suggesting a trade-off between saponin production and sugar metabolism for stress adaptation .
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